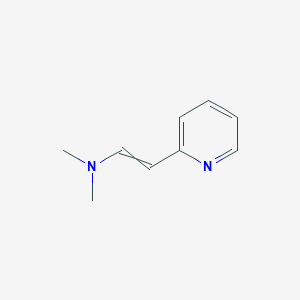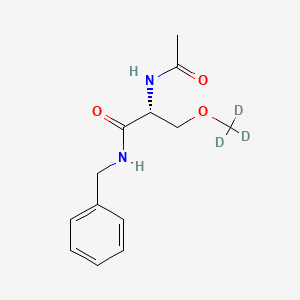
MCL-524 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MCL-524 HCl is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the dopamine D3 receptor, a subtype of dopamine receptor that has been implicated in various neurological and psychiatric disorders.
Scientific Research Applications
1. Cancer Drug Target Investigation
MCL-524 HCl's role in cancer treatment is significant. Research has shown that it inhibits the protein Mcl-1, which is involved in apoptosis, a process of programmed cell death often disrupted in cancer cells. For instance, cryptosphaerolide, a compound related to MCL-524 HCl, showed notable cytotoxicity against human colon carcinoma cell lines, highlighting its potential in cancer chemotherapy (Oh et al., 2010).
2. Potential in Hepatocellular Carcinoma Therapy
MCL-524 HCl has been explored for its potential in treating hepatocellular carcinoma (HCC). Studies indicate that Mcl-1 is often overexpressed in HCC tissues, making it a viable target for antisense therapy. Targeting Mcl-1 via antisense oligonucleotides (ASO) led to increased apoptosis and decreased cell viability in HCC cell lines, suggesting MCL-524 HCl's relevance in HCC treatment strategies (Sieghart et al., 2006).
3. Role in Dopamine D2 Agonist Synthesis
The synthesis of [18F]MCL-524, a dopamine D2 agonist, has been studied, focusing on its application in positron emission tomography (PET) for disorders like schizophrenia. Improved synthesis methods for [18F]MCL-524 were developed, demonstrating its utility in studying the role of dopamine D2 receptor in various disorders (Inkster et al., 2021).
4. Insights into Solid-State Phase Transformation
Research on MCL-524 HCl's solid-state characteristics, phase transformations, and chemical reactions provides essential insights into its stability and reactivity. Such studies are critical for understanding how MCL-524 HCl behaves under different conditions, influencing its storage, handling, and application in various therapeutic settings (Lin, 2015).
5. Telomerase-Dependent Virotherapy in HCC
MCL-524 HCl has been implicated in studies exploring telomerase-dependent virotherapy for hepatocellular carcinomas (HCC). It was found that such virotherapy could overcome the resistance of HCC against traditional treatments, potentially offering new avenues for therapy. This approach involves targeting the telomerase enzyme, which is often active in cancer cells, including those of HCC (Wirth et al., 2005).
properties
| { "Design of the Synthesis Pathway": "The synthesis of MCL-524 HCl involves the reaction of two key starting materials, compound A and compound B, followed by purification and isolation of the final product.", "Starting Materials": [ "Compound A", "Compound B", "Hydrochloric acid", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve compound A in solvent and add hydrochloric acid to the reaction mixture.", "Step 2: Stir the reaction mixture at an appropriate temperature for a specific time.", "Step 3: Add compound B to the reaction mixture and continue stirring for a specific time.", "Step 4: Purify the reaction mixture by column chromatography or other suitable methods to isolate MCL-524 HCl as a solid product.", "Step 5: Characterize the final product using spectroscopic and analytical techniques to confirm its identity and purity." ] } | |
CAS RN |
1340476-46-1 |
Product Name |
MCL-524 HCl |
Molecular Formula |
C21H24NFO3⋅HCl |
Molecular Weight |
393.88 |
Purity |
> 95% |
synonyms |
(R)-10,11-Dihydroxy-2-fluoroethoxy-N-propylnoraporphine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



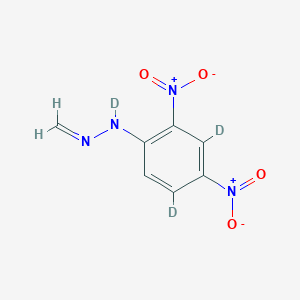
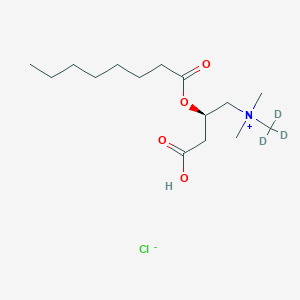
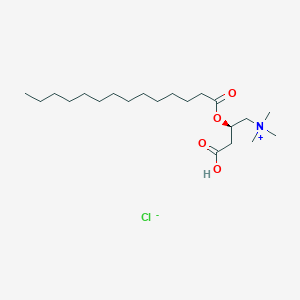
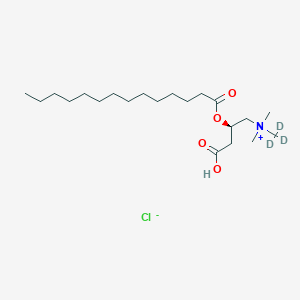
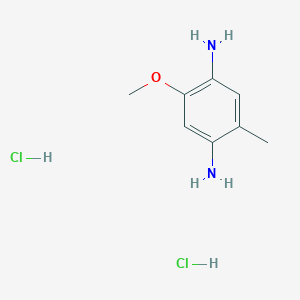
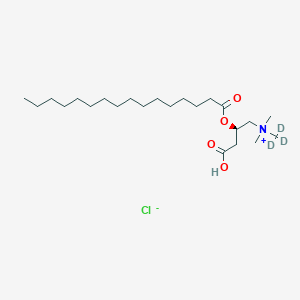
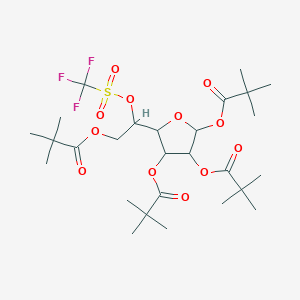
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
